N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Overview
Description
The compound you mentioned, “N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide”, is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, a morpholinoethyl group, a dihydrobenzo[b][1,4]dioxine group, and a sulfonamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the methoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation . The morpholinoethyl group might be introduced through a nucleophilic substitution reaction . The dihydrobenzo[b][1,4]dioxine group could potentially be synthesized from a precursor containing a 1,4-dioxane ring . The sulfonamide group could be introduced through a reaction with a suitable sulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and dihydrobenzo[b][1,4]dioxine groups are aromatic, meaning they contain conjugated pi systems that contribute to the compound’s stability . The morpholinoethyl group contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms . The sulfonamide group contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The aromatic rings might undergo electrophilic aromatic substitution reactions . The morpholine ring could potentially undergo reactions at the nitrogen atom . The sulfonamide group might be susceptible to hydrolysis under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and therefore more soluble in polar solvents . The aromatic rings could contribute to the compound’s UV/Vis absorption properties .Scientific Research Applications
Intraocular Pressure Regulation
- A study evaluated the efficacy of a topical carbonic anhydrase inhibitor (related to sulfonamides) in lowering intraocular pressure in normotensive subjects. The trial involved the administration of the drug to one eye of each subject and monitored intraocular pressure over a week. The findings indicated no significant effect on intraocular pressure, suggesting that the concentration of the drug reaching the ciliary body was inadequate (Werner et al., 1987).
Occupational Exposure and DNA Damage
- A study investigated the exposure of male workers to various pollutants, including polychlorinated dibenzo-p-dioxins and dibenzofurans (related to dioxine structure), at electronic equipment waste dismantling factories. The study assessed oxidative damage to DNA using 8-hydroxy-2'-deoxyguanosine as a biomarker. Results showed elevated levels of this biomarker in postworkshift urines, indicating a high cancer risk due to oxidative stress (Wen et al., 2008).
Future Directions
The potential applications of this compound would depend on its specific properties. For example, if it does exhibit antibacterial activity, it could potentially be developed into a new antibiotic . Alternatively, if it has interesting optical properties due to the presence of the aromatic rings, it could potentially be used in the development of new organic electronic materials .
Mechanism of Action
Target of Action
The compound, also known as N-[2-(3-METHOXYPHENYL)-2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-SULFONAMIDE, is a sulfonamide derivative . Sulfonamides are known to have broad-spectrum antibacterial activity and are often used in the treatment of various bacterial infections . They are known to inhibit carbonic anhydrase , an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.
Mode of Action
The compound’s mode of action is likely related to its sulfonamide fragment. Sulfonamides are known to inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase . This prevents the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is necessary for the synthesis of purines and pyrimidines and thus DNA synthesis.
Biochemical Pathways
The compound’s action affects the biochemical pathway of folic acid synthesis in bacteria. By inhibiting the enzyme dihydropteroate synthase, it prevents the conversion of PABA to dihydrofolic acid, disrupting the production of essential nucleotides and leading to the inhibition of DNA synthesis .
Pharmacokinetics
They are primarily excreted by the kidneys .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting folic acid synthesis, it prevents bacteria from producing necessary nucleotides for DNA replication. This halts bacterial proliferation and helps to control the infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of PABA in the environment can compete with the drug for the active site of the enzyme, reducing its effectiveness
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-26-17-4-2-3-16(13-17)19(23-7-9-27-10-8-23)15-22-30(24,25)18-5-6-20-21(14-18)29-12-11-28-20/h2-6,13-14,19,22H,7-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFZYTQHDFHLSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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